Methyl [4-methyl-2-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-5-yl]acetate
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Overview
Description
METHYL 2-[4-METHYL-2-({2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)-1,3-THIAZOL-5-YL]ACETATE is a complex organic compound featuring multiple heterocyclic rings. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of thiazole and thiadiazole rings in its structure suggests it may exhibit significant biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[4-METHYL-2-({2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)-1,3-THIAZOL-5-YL]ACETATE typically involves multi-step organic reactions. One common approach includes the formation of the thiazole and thiadiazole rings through cyclization reactions. The synthesis begins with the preparation of intermediate compounds, which are then subjected to cyclization under controlled conditions to form the desired heterocyclic rings. The final step involves esterification to introduce the methyl acetate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of catalysts and solvents would be carefully selected to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[4-METHYL-2-({2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)-1,3-THIAZOL-5-YL]ACETATE can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the thiadiazole and thiazole rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting nitro groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
METHYL 2-[4-METHYL-2-({2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)-1,3-THIAZOL-5-YL]ACETATE has several scientific research applications:
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals, particularly as antimicrobial or anticancer agents.
Medicine: Its potential therapeutic properties are being explored for treating various diseases, including infections and cancer.
Industry: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of METHYL 2-[4-METHYL-2-({2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)-1,3-THIAZOL-5-YL]ACETATE involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The presence of thiazole and thiadiazole rings suggests it may interfere with microbial cell wall synthesis or DNA replication, contributing to its antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
METHYL 2-[4-METHYL-2-({2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)-1,3-THIAZOL-5-YL]ACETATE: shares structural similarities with other thiazole and thiadiazole derivatives, such as:
Uniqueness
The uniqueness of METHYL 2-[4-METHYL-2-({2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)-1,3-THIAZOL-5-YL]ACETATE lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C12H14N4O3S3 |
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Molecular Weight |
358.5 g/mol |
IUPAC Name |
methyl 2-[4-methyl-2-[[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]-1,3-thiazol-5-yl]acetate |
InChI |
InChI=1S/C12H14N4O3S3/c1-6-8(4-10(18)19-3)22-11(13-6)14-9(17)5-20-12-16-15-7(2)21-12/h4-5H2,1-3H3,(H,13,14,17) |
InChI Key |
QJAZJZOGHSVZBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CSC2=NN=C(S2)C)CC(=O)OC |
Origin of Product |
United States |
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